molecular formula C18H13Br B14205401 2-Bromo-5,12-dihydrotetracene CAS No. 917574-01-7

2-Bromo-5,12-dihydrotetracene

Cat. No.: B14205401
CAS No.: 917574-01-7
M. Wt: 309.2 g/mol
InChI Key: VCZOGKXIRNIUDC-UHFFFAOYSA-N
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Description

2-Bromo-5,12-dihydrotetracene is a brominated derivative of tetracene, an organic compound belonging to the acene family. Acenes are polycyclic aromatic hydrocarbons composed of linearly fused benzene rings. Tetracene, specifically, consists of four linearly fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,12-dihydrotetracene typically involves the bromination of tetracene. One common method is the bromination of tetracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,12-dihydrotetracene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-5,12-dihydrotetracene in its applications primarily involves its electronic properties. The bromine atom influences the electronic distribution within the tetracene framework, affecting its conductivity and reactivity. In organic electronics, the compound’s ability to transport charge carriers (electrons and holes) is crucial for its performance in devices like OFETs and OLEDs .

Comparison with Similar Compounds

    Tetracene: The parent compound without the bromine substitution.

    Pentacene: A higher acene with five linearly fused benzene rings.

    Anthracene: A lower acene with three linearly fused benzene rings.

Comparison:

Properties

CAS No.

917574-01-7

Molecular Formula

C18H13Br

Molecular Weight

309.2 g/mol

IUPAC Name

2-bromo-5,12-dihydrotetracene

InChI

InChI=1S/C18H13Br/c19-18-6-5-14-9-15-7-12-3-1-2-4-13(12)8-16(15)10-17(14)11-18/h1-8,11H,9-10H2

InChI Key

VCZOGKXIRNIUDC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC3=CC4=CC=CC=C4C=C31)C=C(C=C2)Br

Origin of Product

United States

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